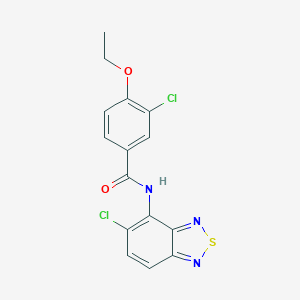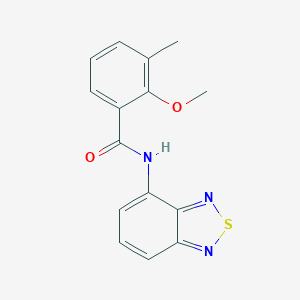![molecular formula C20H24N2O2 B251103 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as PMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PMPA is a nucleotide analogue that has been shown to have antiviral and anti-inflammatory properties. In
Mécanisme D'action
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is a nucleotide analogue that works by inhibiting the reverse transcriptase enzyme. Reverse transcriptase is an enzyme that is essential for the replication of certain viruses, including HIV and hepatitis B. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is incorporated into the viral DNA during replication, which leads to termination of the DNA chain and prevents further replication of the virus.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have antiviral and anti-inflammatory effects. In addition to its antiviral properties, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has also been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to reduce inflammation in animal models of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its specificity for the reverse transcriptase enzyme, which makes it an effective antiviral agent. However, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has a short half-life in the body, which limits its effectiveness as a therapeutic agent. Additionally, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide can be toxic to certain cells, which can limit its use in laboratory experiments.
Orientations Futures
Future research on 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide could focus on improving its pharmacokinetic properties, such as increasing its half-life in the body. Additionally, further studies could explore the potential use of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide in the treatment of other viral infections and autoimmune diseases. Finally, research could focus on developing new analogues of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is a chemical compound that has potential therapeutic applications due to its antiviral and anti-inflammatory properties. The synthesis of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of certain viruses. While 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has limitations in terms of its pharmacokinetic properties and toxicity, future research could focus on improving its efficacy and exploring its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide. The yield of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide synthesis is typically around 40-50%.
Applications De Recherche Scientifique
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been extensively studied for its antiviral properties, particularly in the treatment of HIV and hepatitis B. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. Studies have shown that 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is effective in reducing viral load and improving immune function in patients with HIV and hepatitis B.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-phenoxy-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O2/c23-20(16-24-19-7-3-1-4-8-19)21-18-11-9-17(10-12-18)15-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
Clé InChI |
NPEHZTLUXMYGJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)